molecular formula C20H16N2O2S B13996192 4-Amino-N-(2-phenanthryl)benzenesulfonamide CAS No. 7467-70-1

4-Amino-N-(2-phenanthryl)benzenesulfonamide

Cat. No.: B13996192
CAS No.: 7467-70-1
M. Wt: 348.4 g/mol
InChI Key: VAPSTEIWXDGTPS-UHFFFAOYSA-N
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Description

4-Amino-N-(2-phenanthryl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-phenanthryl)benzenesulfonamide typically involves the reaction of 2-phenanthrylamine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-phenanthryl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-N-(2-phenanthryl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-phenanthryl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide

Uniqueness

4-Amino-N-(2-phenanthryl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthryl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

7467-70-1

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

4-amino-N-phenanthren-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H16N2O2S/c21-16-7-10-18(11-8-16)25(23,24)22-17-9-12-20-15(13-17)6-5-14-3-1-2-4-19(14)20/h1-13,22H,21H2

InChI Key

VAPSTEIWXDGTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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